molecular formula C19H23NO3 B251502 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B251502
M. Wt: 313.4 g/mol
InChI Key: VIXGPCUXOJWAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as BMS-986, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for treating various diseases.

Mechanism of Action

2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide works by selectively binding to androgen receptors in the body, which are primarily found in skeletal muscle, bone, and the prostate gland. This binding leads to an increase in muscle mass and bone density, while also reducing the size of the prostate gland. 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown a high degree of selectivity, meaning it does not bind to other receptors in the body, which reduces the risk of side effects.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to increase muscle mass and strength in preclinical models, making it a potential treatment for muscle wasting disorders such as sarcopenia. It also increases bone density, making it a potential treatment for osteoporosis. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to reduce the size of the prostate gland, making it a potential treatment for benign prostatic hyperplasia.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its high degree of selectivity, which reduces the risk of side effects. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide research. One direction is to investigate its potential in treating breast cancer and other hormone-related disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide in clinical settings.

Synthesis Methods

The synthesis of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, starting from the reaction of 4-sec-butylphenol with chloroacetyl chloride to form 2-(4-sec-butylphenoxy)acetamide. This intermediate is then reacted with 4-methoxyaniline in the presence of a base and a catalyst to obtain the final product, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been investigated for its potential in treating breast cancer, endometriosis, and other hormone-related disorders.

properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO3/c1-4-14(2)15-5-9-18(10-6-15)23-13-19(21)20-16-7-11-17(22-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,20,21)

InChI Key

VIXGPCUXOJWAOC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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